Regiospecific Role in the Convergent Synthesis of Tasimelteon with Quantified Yield
The 4-substituted isomer serves as a critical intermediate in the industrial synthesis of the FDA-approved drug tasimelteon. In a validated process, the compound derived from this intermediate is transformed via a Corey–Bakshi–Shibata (CBS) asymmetric reduction, achieving a total synthesis with a 53% overall yield over six steps [1]. This contrasts sharply with the 5-chloroacetyl isomer (CAS 64089-34-5), which has not been documented in a comparable convergent synthesis for melatonin receptor agonists but is instead used in unrelated pharmacological contexts, possessing a distinct melting point of 86-87°C versus the liquid nature of the 4-isomer .
| Evidence Dimension | Synthetic Utility in FDA-Approved API Manufacturing Process |
|---|---|
| Target Compound Data | 53% overall yield for the tasimelteon synthetic route where this compound serves as a foundational intermediate [1]. |
| Comparator Or Baseline | 5-Chloroacetyl-2,3-dihydrobenzofuran (CAS 64089-34-5). No documented role in convergent tasimelteon or ramelteon synthesis; primarily used in diuretic research . |
| Quantified Difference | The 4-isomer is a structurally essential intermediate for approved insomnia drugs, whereas the 5-isomer is not. |
| Conditions | Synthetic route to (-)-tasimelteon described by Wang et al., 2019 (Synthetic Communications). |
Why This Matters
Procurement of the C-4 isomer is mandatory for projects replicating or referencing the established industrial synthesis of tasimelteon, directly impacting regulatory filing consistency.
- [1] Wang, W., Meng, X., Zhu, J., and Zhang, X. An efficient and practical asymmetric synthesis of (−)-tasimelteon. Synthetic Communications, 2019, 49, 129-135. View Source
